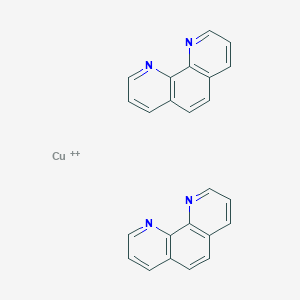

Bis(1,10-phenanthroline)copper(2+) ion

説明

Structure

3D Structure of Parent

特性

CAS番号 |

15823-71-9 |

|---|---|

分子式 |

C24H16CuN4+2 |

分子量 |

424.0 g/mol |

IUPAC名 |

copper;1,10-phenanthroline |

InChI |

InChI=1S/2C12H8N2.Cu/c2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h2*1-8H;/q;;+2 |

InChIキー |

YXGZTNUNHBXFAX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |

正規SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu+2] |

他のCAS番号 |

15823-71-9 |

関連するCAS |

21711-45-5 (sulfate[1:1]) |

同義語 |

(o-phenanthroline) cupric bis(1,10-phenanthroline)copper(2+) ion bis(1,10-phenanthroline)copper(2+) ion, diacetate salt bis(1,10-phenanthroline)copper(2+) ion, diacetate salt, (SP-4-1)-isomer bis(1,10-phenanthroline)copper(2+) ion, dinitrate bis(1,10-phenanthroline)copper(2+) ion, diperchlorate bis(1,10-phenanthroline)copper(2+) ion, sulfate (1:1) Cu(OP)2 Cu(Phen)2 cupric di(1,10-phenanthroline) |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of Bis 1,10 Phenanthroline Copper 2+ Ion

Molecular Structure and Coordination Geometry Investigations

The spatial arrangement of ligands around the central copper(II) ion in bis(1,10-phenanthroline)copper(2+) complexes is not fixed and can adopt several geometries, primarily influenced by the surrounding chemical environment.

Distorted Octahedral and Trigonal-Bipyramidal Coordination Environments

The bis(1,10-phenanthroline)copper(2+) ion commonly exhibits coordination numbers of five or six, leading to distinct geometries. In many instances, the Cu(II) atom is five-coordinated by two 1,10-phenanthroline (B135089) ligands and a fifth ligand, such as a chloride ion, resulting in a distorted trigonal-bipyramidal geometry nih.govresearchgate.net. This arrangement involves the four nitrogen atoms from the two phenanthroline ligands and the additional coordinating species. The degree of distortion from an ideal trigonal-bipyramidal structure is often significant. For example, in the complex [CuCl(C12H8N2)2]2[Fe(CN)5(NO)]·C3H7NO, the Cu(II) atom is coordinated by two phenanthroline ligands and one chloride ion in a distorted trigonal–bipyramidal geometry nih.gov.

Alternatively, the complex can adopt a distorted octahedral geometry, particularly when additional ligands or solvent molecules are available for coordination. In the compound [Cu(C8H7O2)2(C12H8N2)], the Cu(II) atom is chelated by two nitrogen atoms from the 1,10-phenanthroline ligand and four oxygen atoms from two 2-methylbenzoate anions, resulting in a distorted octahedral coordination nih.gov. This distortion is often attributed to the Jahn-Teller effect, which is common in copper(II) complexes and leads to elongated axial bonds nih.gov. For instance, a study of a copper(II) complex with 1,10-phenanthroline and 2-methylbenzoate showed two axial Cu—O distances that were significantly longer than those in the equatorial plane nih.gov. Theoretical studies using ligand field theory have also suggested that while the mono-phenanthroline copper(II) complex tends to have an approximately octahedral symmetry, the bis-phenanthroline complex likely has a trigonal bipyramidal structure in solution capes.gov.brcdnsciencepub.com.

X-ray Crystallography for High-Resolution Structural Determination

Crystallographic studies have provided definitive evidence for both trigonal-bipyramidal and distorted octahedral geometries. For instance, the crystal structure of [CuCl(C12H8N2)2]ClO4·0.5H2O revealed a five-coordinated copper atom with a slightly distorted trigonal–bipyramidal stereochemistry researchgate.net. Similarly, the structure of a mixed-valence complex, [Cu(II)(phen)2(CN)]+[Cu(I)(phen)(CN)2]·5H2O, showed a trigonal-bipyramidal coordination for the divalent copper atom researchgate.netresearchgate.net. The dihedral angle between the two phenanthroline ligands is a key parameter in describing the extent of distortion in these complexes. In one case, this angle was found to be 77.92 (7)° nih.gov.

The table below summarizes key crystallographic data for a representative bis(1,10-phenanthroline)copper(2+) complex.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.9645 (13) |

| b (Å) | 12.834 (2) |

| c (Å) | 13.065 (2) |

| α (°) | 64.980 (10) |

| β (°) | 68.321 (10) |

| γ (°) | 70.368 (11) |

| V (ų) | 1386.3 (4) |

| Z | 1 |

| Data for [CuCl(C12H8N2)2]2[Fe(CN)5(NO)]·C3H7NO nih.gov. |

Influence of Ligand Modifications and Steric Hindrance on Coordination Geometry

Modifications to the 1,10-phenanthroline ligand, particularly the introduction of bulky substituents at the 2 and 9 positions, can exert significant steric hindrance, thereby influencing the coordination geometry around the copper(II) ion. This steric control can prevent the formation of certain geometries and favor others. For instance, bulky alkyl groups can lead to a distorted trigonal geometry researchgate.net.

Research has shown that increasing the steric bulk of substituents on the phenanthroline ligand can reduce the degree of flattening distortion in the coordination sphere nih.govacs.org. While much of this work has focused on copper(I) complexes, the principles of steric influence are also applicable to copper(II) systems. In a series of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands, the coordination geometry in aqueous solution was observed to change from distorted tetragonal to trigonal bipyramidal as the size of the alkyl group increased nih.gov. This highlights the critical role of steric interactions in determining the final molecular structure.

Solvatomorphic Diversity and Influence of Solvent/Counterions on Crystallization

The crystallization of bis(1,10-phenanthroline)copper(2+) ions can be highly sensitive to the solvent system and the nature of the counterions present, leading to the formation of different solvatomorphs—crystalline forms that differ in the incorporated solvent molecules. These variations in the crystal lattice can, in turn, influence the coordination geometry of the copper(II) complex.

Electronic and Photophysical Properties Analysis

The electronic structure of the this compound gives rise to characteristic absorption features in the ultraviolet-visible (UV-Vis) spectrum, which provide insights into the electronic transitions occurring within the complex.

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique for probing the electronic properties of the this compound. The spectra of these complexes typically exhibit intense absorption bands in the UV region and weaker bands in the visible region.

The high-energy bands in the UV region are generally assigned to π → π* transitions within the aromatic system of the 1,10-phenanthroline ligands nih.govacs.org. These transitions are characteristic of the ligand itself and are relatively insensitive to the metal center. More diagnostically important are the weaker absorptions in the visible region, which are often attributed to metal-to-ligand charge transfer (MLCT) transitions rsc.org. In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and intensity of these MLCT bands are sensitive to the coordination geometry of the complex, the nature of the substituents on the phenanthroline ligand, and the solvent environment rsc.org. For instance, in some Cu(II) complexes with aryl-imidazo-1,10-phenanthroline derivatives, the formation of a pseudo-tetrahedral geometry leads to an intense MLCT band in the visible region rsc.org. The addition of Cu2+ to a solution of a phenanthroline derivative can result in the appearance of a new absorption peak in the visible range, indicating the formation of the complex mdpi.com.

The table below presents typical UV-Vis absorption data for bis(1,10-phenanthroline)copper(I) complexes, which share similarities in their electronic transitions with the copper(II) analogues, particularly the presence of both π → π* and MLCT bands.

| Complex | π → π Transition (cm⁻¹)* | MLCT Transition (cm⁻¹) |

| bis-Cu(I)-phenanthroline | 33,898 | 22,522 |

| bis-Cu(I)-phenanthroline-2-amine | 35,336 | 23,040 |

| bis-Cu(I)-phenanthroline-2-acetamide | 34,968 | 24,099 |

| Data from a study on bis-Cu(I)-phenanthroline complexes nih.govacs.org. |

Electron Paramagnetic Resonance (EPR) Studies of Copper(II) Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for studying paramagnetic species like the d⁹ Copper(II) ion in the bis(1,10-phenanthroline)copper(2+) complex. EPR spectra provide detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding.

In frozen aqueous solutions, Cu(II) complexes of 1,10-phenanthroline (phen) typically exhibit EPR spectra with g-values where g|| > g⊥. mdpi.com This is characteristic of an unpaired electron residing in the d(x²-y²) orbital, which corresponds to a square planar or tetragonally distorted pyramidal geometry around the copper center. mdpi.com For instance, the EPR spectrum of a mono-phenanthroline copper(II) species in a frozen solution showed two components, one with g|| = 2.317 and A|| = 0.0167 cm⁻¹ and another with g|| = 2.260 and A|| = 0.0172 cm⁻¹. mdpi.com

The coordination environment significantly influences the EPR parameters. Studies on a series of copper(II) complexes with phenanthroline-derived ligands revealed that the geometry in aqueous solution can change from distorted tetragonal to trigonal bipyramidal depending on the steric bulk of substituents on the phenanthroline ring. nih.gov X-ray crystal structure analysis of a related complex, [Cu(HL2)Cl2]NO3, where HL2 is a phenanthroline derivative, described the coordination geometry as trigonal bipyramidal distorted square-based pyramidal (TBDSBP). nih.gov

EPR studies of single crystals can reveal additional details masked in polycrystalline or solution spectra. In a study of a mixed-ligand complex of Cu(II) with L-glutamic acid and 1,10-phenanthroline, the Q-band EPR spectrum of a polycrystalline sample showed well-resolved g|| and g⊥ features, with a partially resolved hyperfine structure at g||, indicative of weakly exchange-coupled copper centers. researchgate.net In single-crystal measurements of similar ternary compounds, the observation of a single resonance line, without a resolved hyperfine structure, is attributed to the collapse of signals from magnetically distinct copper sites due to exchange interactions. ias.ac.in These exchange interactions can be mediated by various pathways, including hydrogen bonds and π-π stacking interactions between adjacent phenanthroline ligands. researchgate.netias.ac.in

DNA-fiber EPR spectroscopy has been employed to understand the binding of copper-phenanthroline complexes to DNA. This technique provides unique information on the binding structure and orientation of the complex relative to the DNA fiber axis. mdpi.comresearchgate.net

Table 1: Representative EPR Parameters for Copper(II)-Phenanthroline Species

Note: Data presented are for representative Cu(II)-phenanthroline species to illustrate typical parameter ranges. Exact values for the this compound can vary with experimental conditions.

Luminescence and Excited-State Lifetime Investigations

The luminescence properties of copper complexes are highly dependent on the oxidation state of the metal center. The this compound, with its d⁹ electronic configuration, is generally considered non-luminescent or very weakly luminescent at room temperature. Its excited states undergo rapid non-radiative decay.

In contrast, the corresponding copper(I) species, [Cu(phen)₂]⁺, is known for its interesting photophysical properties, including luminescence. acs.orgnih.gov The study of these Cu(I) complexes provides crucial insight into the factors governing excited-state behavior. Photoexcitation of [Cu(phen)₂]⁺ and its derivatives induces a metal-to-ligand charge-transfer (MLCT) transition, transiently generating a Cu(II) center. acs.orgnih.gov This process is accompanied by a significant structural rearrangement from a pseudo-tetrahedral geometry in the Cu(I) ground state to a more square-planar geometry favored by the transient Cu(II) species. nih.gov

This structural flattening exposes the copper center to the solvent, often leading to rapid quenching of the excited state and a lack of luminescence. acs.org However, introducing bulky substituents at the 2 and 9 positions of the phenanthroline ligand can sterically hinder this flattening motion. This shielding of the copper center from the solvent minimizes non-radiative decay pathways, enhancing luminescence quantum yields and excited-state lifetimes. acs.org For example, while [Cu(phen)₂]⁺ is not luminescent in solution, the derivative [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline) exhibits modest luminescence, and complexes with even bulkier groups show significantly higher quantum yields and microsecond lifetimes. acs.orgnih.gov

While the Cu(II) complex itself is not the primary focus of luminescence studies, any observed emission is typically attributed to ligand-based fluorescence. ias.ac.inresearchgate.net For example, a dinuclear copper(II) complex containing 1,10-phenanthroline ligands showed emission bands between 404-456 nm upon excitation at 362 nm in a DMSO solution, which was assigned to an intra-ligand π-π* transition. researchgate.net Similarly, a pentacoordinated Cu(II) complex, Cu(phen)₂N₃, exhibited intense fluorescence attributed to the phenanthroline ligands.

Investigations into the ultrafast dynamics of the related Cu(I) complexes have elucidated the timescales of the structural changes. For [Cu(dmphen)₂]⁺, the structural distortion from the initial tetrahedral geometry occurs in the S₁ excited state with a time constant of approximately 660 femtoseconds, followed by intersystem crossing to the triplet state in about 7.4 picoseconds. riken.jp

Infrared and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of molecules. For the this compound, these methods provide valuable information on the coordination of the 1,10-phenanthroline (phen) ligands to the copper(II) center.

Upon complexation, characteristic changes are observed in the vibrational spectra of the free phenanthroline ligand. The FT-IR spectrum of the free ligand shows distinct bands that are shifted or altered in intensity upon coordination to the copper ion. nih.govresearchgate.net These shifts are indicative of the formation of the Cu-N coordinate bond, which alters the electron distribution and bond strengths within the phenanthroline rings.

Key vibrational modes that are sensitive to coordination include the C=C and C=N stretching vibrations of the aromatic rings. Theoretical and experimental studies on related Cu(II)-phenanthroline-amino acid complexes have provided detailed assignments of these intramolecular modes. nih.gov For example, comparisons between experimental spectra and those predicted by Density Functional Theory (DFT) calculations allow for a reliable analysis of the vibrational characteristics. nih.gov

Specific IR bands that are directly related to the formation of metal-phenanthroline complexes include symmetric and asymmetric stretches as well as in-plane and out-of-plane deformations of the coordinated ligand system. researchgate.net The analysis of these modes confirms the successful synthesis and structural integrity of the complex. nih.govresearchgate.net

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of the this compound are central to its chemical reactivity. Cyclic voltammetry (CV) is the primary technique used to investigate its redox behavior, revealing the potentials at which the copper center can be reduced or oxidized.

Cyclic Voltammetry and Reversible Redox Processes (Cu(II)/Cu(I) and Cu(I)/Cu(0))

The bis(1,10-phenanthroline)copper(2+) complex typically displays a quasi-reversible, one-electron redox couple corresponding to the Cu(II)/Cu(I) transition. semanticscholar.orgnih.gov In a cyclic voltammogram, this process is characterized by a cathodic peak (reduction of Cu(II) to Cu(I)) and an anodic peak (oxidation of Cu(I) to Cu(II)). For the parent complex, [Cu(phen)₂]²⁺, the reduction wave for the Cu²⁺ to Cu⁺ transition appears at approximately 190 mV versus the Normal Hydrogen Electrode (NHE), with the corresponding oxidation wave at 340 mV. nih.gov

[Cu(phen)₂]²⁺ + e⁻ ⇌ [Cu(phen)₂]⁺ [Cu(phen)₂]⁺ + e⁻ ⇌ Cu(0) + 2 phen

The reversibility and potential of these redox couples can be influenced by the solvent and the supporting electrolyte used in the experiment. semanticscholar.org

Correlation of Ligand Environment with Redox Potentials

The electronic environment of the copper center, which is dictated by the 1,10-phenanthroline ligands, has a profound impact on the redox potentials. Modifying the phenanthroline ring with electron-donating or electron-withdrawing substituents can systematically tune the ease of reduction of the Cu(II) center.

Steric Effects: Introducing bulky substituents at the 2 and 9 positions of the phenanthroline ring, adjacent to the coordinating nitrogen atoms, forces the Cu(I) state to adopt a distorted tetrahedral geometry. This geometry is electronically favored by the d¹⁰ Cu(I) ion. The Cu(II) ion, however, prefers a square planar or tetragonally distorted geometry. The steric hindrance from the bulky groups destabilizes the preferred geometry of the Cu(II) state, making its reduction to Cu(I) more favorable (i.e., shifting the redox potential to more positive values). acs.org

Electronic Effects: The addition of electron-withdrawing groups (e.g., phenyl groups) or electron-donating groups (e.g., methyl groups) also influences the redox potential. semanticscholar.org Interestingly, both types of substituents at the 2,9-positions have been found to shift the Cu(II)/Cu(I) redox potential to more positive values compared to the unsubstituted complex. semanticscholar.org Oxidized derivatives of the phenanthroline ligand can drastically alter the redox potential; for example, using a 4,5-diazafluorenone ligand instead of phenanthroline shifted the Cu(II)/Cu(I) potential by at least 900 mV to a more positive value. nih.gov

This tunability is crucial for applications where the redox potential needs to be matched to a specific chemical process, such as in catalysis or dye-sensitized solar cells. nih.govacs.org

Table 2: Electrochemical Data for [Cu(phen)₂]²⁺ and Related Complexes

| Complex | Redox Couple | E₁/₂ or E⁰' (V vs. NHE) | Solvent | Notes |

| [Cu(phen)₂]²⁺ nih.gov | Cu(II)/Cu(I) | +0.265 | Aqueous | E₁/₂ calculated from Epc= +0.190 V and Epa= +0.340 V. |

| [Cu(dmp)₂]²⁺ semanticscholar.org | Cu(II)/Cu(I) | > +0.265 | DMSO/DMF | dmp = 2,9-dimethyl-1,10-phenanthroline. Potential is more positive than unsubstituted phen. |

| [Cu(dpp)₂]²⁺ semanticscholar.org | Cu(II)/Cu(I) | > +0.265 | DMSO/DMF | dpp = 2,9-diphenyl-1,10-phenanthroline. Potential is more positive than unsubstituted phen. |

| [Cu(dafo)₂]²⁺ nih.gov | Cu(II)/Cu(I) | +1.1 | Aqueous | dafo = 4,5-diazafluorenone. Drastic positive shift due to ligand modification. |

Note: Potentials are approximate and depend on specific experimental conditions such as supporting electrolyte and reference electrode.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation of molecules in solution. However, its application to the this compound is severely limited by the paramagnetic nature of the Cu(II) center.

The d⁹ electronic configuration of Cu(II) means it has one unpaired electron. The magnetic moment of this electron interacts with the magnetic moments of the atomic nuclei (like ¹H and ¹³C) in the complex. This interaction leads to very efficient nuclear relaxation, which in turn causes extreme broadening of the NMR signals. acs.orgnih.gov As a result, the signals for the phenanthroline ligands in the Cu(II) complex are often broadened to the point of being undetectable by standard high-resolution NMR spectrometers. acs.orgedpsciences.org

In contrast, the corresponding diamagnetic Cu(I) complex, [Cu(phen)₂]⁺, is readily characterizable by NMR, yielding sharp and well-resolved spectra. edpsciences.org Most detailed NMR studies on phenanthroline-copper systems are therefore performed on the Cu(I) species. huji.ac.il

While direct NMR of the Cu(II) complex is challenging, specialized paramagnetic NMR techniques can sometimes provide useful information. The hyperfine shifts (shifts due to the unpaired electron) can be predicted using theoretical methods like DFT, which can then be compared to the broad, shifted signals observed experimentally. rsc.org However, even with these methods, complete assignment of the spectra for paramagnetic copper(II) complexes is often difficult. acs.orgrsc.org Studies on binuclear copper(II) complexes have shown that magnetic coupling between two paramagnetic centers can sometimes lead to a decrease in the electron relaxation rate, resulting in unusually sharp, observable NMR signals. acs.org This phenomenon, however, is not applicable to the mononuclear this compound, for which broad and difficult-to-interpret spectra are expected.

Theoretical and Computational Chemistry of Bis 1,10 Phenanthroline Copper 2+ Ion

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has been extensively utilized to explore the ground state properties of copper(II)-phenanthroline complexes. These calculations offer a detailed understanding of the ion's geometry and electronic landscape.

DFT calculations have been employed to determine the optimized geometry and electronic structure of bis(1,10-phenanthroline)copper(2+) and related complexes. The geometry around the Cu(II) center is highly dependent on its coordination environment. In many cases, the [Cu(phen)₂]²⁺ core does not exist as a simple four-coordinate species but rather incorporates additional ligands from the solvent or counter-ions, leading to higher coordination numbers.

Crystallographic studies and computational models of related complexes, such as Cu(5-R-phen)₂(CH₃CN)₂ (where R can be various substituents), reveal a distorted trigonal bipyramidal arrangement of ligands around the central copper atom. nih.gov Similarly, the aquated complex, [Cu(phen)₂(H₂O)]²⁺, has been characterized, highlighting the tendency of the Cu(II) ion to adopt a five-coordinate geometry. researchgate.net For the Cu(II) oxidation state, a pseudo-square planar geometry is generally preferred over a tetrahedral one. acs.org

Electronic structure analyses of related dinuclear copper(II) phenanthroline complexes have provided insights into charge distribution. For instance, in a bis[(μ₂-chloro)chloro(1,10-phenanthroline)copper(II)] complex, DFT calculations showed a positive Mulliken charge of +0.309 on the Cu(II) ions. nih.govaub.edu.lb The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the electronic transitions. In one such dinuclear complex, the calculated HOMO-LUMO gap was found to be 0.08430 eV. nih.govaub.edu.lb The electronic properties are also influenced by substituents on the phenanthroline rings; electron-withdrawing groups tend to make the reduction of the complex more accessible. nih.gov

Table 1: Calculated Electronic Properties of a Related Dinuclear Cu(II)-phenanthroline Complex

| Property | Calculated Value | Reference |

|---|---|---|

| Mulliken Charge on Cu(II) | +0.309 | nih.govaub.edu.lb |

| HOMO-LUMO Gap | 0.08430 eV | nih.govaub.edu.lb |

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data. For Cu(II) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique, and DFT can be used to calculate the g-tensor values, providing insight into the electronic ground state and geometry of the complex. The geometry of [Cu(phen)₂]²⁺ complexes can range from intermediate between square pyramidal and trigonal bipyramidal to being closer to a trigonal bipyramid, which is reflected in their EPR spectra.

Theoretical UV-Vis spectra are also calculated to understand the electronic transitions. In a study on a dinuclear bis[(μ₂-chloro)chloro(1,10-phenanthroline)copper(II)] complex, the UV-Visible absorption spectra in DMF showed maximum wavelengths (λmax) at 273.5 nm and 407 nm. aub.edu.lb DFT calculations on various copper(II) complexes have been shown to reproduce experimental absorption spectra with good accuracy, helping to assign the nature of the electronic transitions observed. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for investigating the excited-state properties of molecules, including their absorption and emission characteristics.

While much of the TD-DFT research on bis-phenanthroline copper complexes has focused on the Cu(I) species due to their well-known photoluminescent properties, these studies provide crucial information about the Cu(II) excited state. nih.govacs.org The photoexcitation of [Cu(phen)₂]⁺ involves a Metal-to-Ligand Charge Transfer (MLCT), which formally oxidizes the copper center to Cu(II), [CuII(phen•⁻)(phen)]⁺. acs.org

TD-DFT calculations on the Cu(II) state itself are less common in the literature for emission properties, as the unsubstituted [Cu(phen)₂]²⁺ is not known to be luminescent. However, TD-DFT is used to calculate the absorption spectra of Cu(II) complexes. These calculations help to identify and characterize the nature of the electronic transitions, distinguishing between ligand-centered (LC), ligand-to-ligand charge transfer (LLCT), and d-d transitions. mdpi.com For instance, in a series of 4-coordinated copper(II) complexes with 2-hydroxyphenones, TD-DFT was used to simulate the UV-vis spectra and assign the observed absorption bands. mdpi.com

The analysis of MLCT transitions is central to understanding the photophysics of related copper(I) phenanthroline complexes. Upon photoexcitation, an electron is promoted from a metal-centered d orbital to a π* ligand-centered orbital. acs.org This process leads to the formation of a transient [CuII(phen•⁻)(phen)]⁺ species. acs.org

This excited state undergoes a significant geometric rearrangement, often referred to as flattening, from a pseudo-tetrahedral geometry towards a more planar one. acs.orgmdpi.com This structural change is a consequence of the Cu(II) center's d⁹ electronic configuration, which is susceptible to Jahn-Teller distortion. TD-DFT calculations have been instrumental in modeling this excited-state geometry. For example, in the excited triplet state of [Cu(dmp)₂]⁺ (dmp = 2,9-dimethyl-1,10-phenanthroline), the geometry is a flattened four-coordinate structure. rsc.org DFT calculations also indicate that in this excited state, the charge on the copper atom changes by approximately +0.1e, similar to the calculated charge difference between corresponding ground-state Cu(II) and Cu(I) complexes. buffalo.edu The energy of this exciplex state can be calculated; for [Cu(dmp)₂]⁺, the exciplex is 0.24 eV higher in energy than the flattened triplet state. rsc.org

Table 2: TD-DFT Calculated Properties of the MLCT Excited State of a Related Cu(I) Complex

| Property | Observation/Calculated Value | Reference |

|---|---|---|

| Excited State Species | [CuII(ligand•⁻)(ligand)]⁺ | acs.org |

| Geometry Change | Flattening from pseudo-tetrahedral to pseudo-planar | acs.orgmdpi.com |

| Change in Cu Atomic Charge | ~ +0.1e | buffalo.edu |

| Exciplex Energy ([Cu(dmp)₂]⁺) | 0.24 eV higher than flattened triplet state | rsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the [Cu(phen)₂]²⁺ ion and its interactions with its environment, particularly in solution. These simulations provide a time-resolved picture of the complex's motion and its influence on surrounding molecules.

Classical MD simulations have been used to investigate the behavior of Cu(II) complexes with ligands such as ethylenediamine (B42938) and terpyridine in aqueous solutions. researchgate.net These studies reveal how the metal ion affects the structure of the surrounding water molecules. The substitution of the metal ion can change characteristics like the lifetime of a water molecule in the first coordination shell, which in turn affects the translational and rotational mobility of the entire complex. researchgate.net While specific MD studies focusing solely on the solvation dynamics of the bare [Cu(phen)₂]²⁺ ion are not extensively detailed, the principles from related systems are applicable.

Furthermore, MD simulations, in conjunction with DFT and docking calculations, have been performed to describe the mode of binding of [Cu(phen)₂]²⁺ to DNA. researchgate.net These simulations suggest that the complex likely binds in the minor groove of DNA. researchgate.net Such studies highlight the dynamic nature of the interactions between the copper complex and biological macromolecules, governed by a combination of factors including van der Waals forces and structural complementarity. researchgate.net

Molecular Docking Studies for Interaction Mechanisms

Molecular docking is a computational technique extensively utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of the bis(1,10-phenanthroline)copper(2+) ion and its derivatives, molecular docking studies have been instrumental in elucidating the plausible binding interactions and mechanisms with biological macromolecules, particularly with DNA. researchgate.netresearchgate.net These in silico experiments provide valuable insights into binding affinities, specific interaction sites, and the types of intermolecular forces governing the complex's association with its target. d-nb.info

Research employing Density Functional Theory (DFT), docking calculations, and molecular dynamics (MD) simulations has been performed to describe the mode of binding of copper-1,10-phenanthroline complexes to DNA. researchgate.net These studies suggest that the interaction is nuanced, with several potential binding modes, including groove binding and intercalation. tandfonline.commdpi.com The planarity of the phenanthroline ligands, van der Waals forces, and structural complementarity are identified as key factors influencing the efficiency and nature of the interaction. researchgate.net

Molecular docking analyses consistently point towards the minor groove of DNA as a probable and significant binding site for copper-phenanthroline complexes. researchgate.netd-nb.info However, major groove binding and partial intercalation are also observed, indicating that the precise mode of interaction can be influenced by the specific structure of the copper complex and the local DNA topology. researchgate.netresearchgate.nettandfonline.com For instance, simulations with some copper(II) phenanthroline derivatives show a preference for the major groove, while others favor the minor groove. researchgate.net The interaction is typically stabilized by a combination of hydrogen bonding, hydrophobic interactions, and electrostatic forces. d-nb.info

The binding affinity, often expressed as binding energy (in kcal/mol) or an apparent binding constant (Kapp), quantifies the strength of the interaction. Docking studies on related copper-phenanthroline-dione complexes have calculated favorable binding affinities for both the major and minor grooves of DNA. d-nb.info For example, a Cu(1,10-phenanthroline-5,6-dione)32 complex exhibited the highest binding affinity to the major groove (-7.9 kcal/mol) and a strong affinity for the minor groove as well (-7.2 kcal/mol). d-nb.info Experimental studies using competitive displacement techniques have corroborated these computational findings, revealing high binding affinity for similar complexes. d-nb.info

The following table summarizes representative findings from molecular docking and related studies on the interaction of copper-phenanthroline type complexes with DNA.

| Complex Type | Biological Target | Predicted Binding Mode | Key Interactions Noted | Calculated Binding Affinity / Constant | Source |

|---|---|---|---|---|---|

| Bis(1,10-phenanthroline)copper(2+) type | DNA | Minor-groove binding (most probable) | Van der Waals, Structural Complementarity | Not specified | researchgate.net |

| Copper(II)-phenanthroline derivative | DNA | Partial Intercalation or Groove-binding | Steric hindrance influences mode | Kb = 3.74 × 10⁴ M⁻¹ | researchgate.net |

| [Cu(1,10-phenanthroline-5,6-dione)3]2+ | DNA (Major Groove) | Groove Binding | Hydrogen bonding, Hydrophobic, Electrostatic | -7.9 kcal/mol | d-nb.info |

| [Cu(1,10-phenanthroline-5,6-dione)3]2+ | DNA (Minor Groove) | Groove Binding | Hydrogen bonding, Hydrophobic, Electrostatic | -7.2 kcal/mol | d-nb.info |

| [Cu(1,10-phenanthroline-5,6-dione)3]2+ | DNA | Groove Binding (in vitro) | Competitive displacement | Kapp = 2.55 × 10⁶ M⁻¹ | d-nb.info |

These computational predictions are crucial for understanding the structure-activity relationships of these copper complexes and for guiding the design of new compounds with enhanced DNA interaction capabilities for potential applications in biotechnology and medicine. researchgate.netmdpi.com

Interactions with Nucleic Acids and Biomolecules: Mechanistic Insights

DNA Binding Modes and Mechanisms

The interaction of bis(1,10-phenanthroline)copper(2+) with the DNA double helix is a nuanced process that does not rely on a single mode of binding. Instead, it engages with DNA through several distinct mechanisms, including intercalation, groove binding, and electrostatic interactions. The preferred mode of binding can be influenced by the specific chemical environment and the structural features of both the copper complex and the DNA molecule.

Intercalative Binding

Intercalation is a primary mode of interaction for many planar aromatic molecules with DNA. In the case of bis(1,10-phenanthroline)copper(2+), the planar 1,10-phenanthroline (B135089) ligands can insert themselves between the base pairs of the DNA double helix. This mode of binding is supported by several lines of experimental evidence. For instance, studies have shown that the viscosity of a DNA solution increases upon the addition of the copper complex, a characteristic feature of intercalating agents that cause an elongation and unwinding of the DNA helix. nih.govijcrcps.com

Furthermore, spectroscopic analyses, such as UV-Visible and fluorescence spectroscopy, reveal changes in the spectral properties of the complex upon binding to DNA, which are consistent with an intercalative interaction. doi.org The planar nature of the phenanthroline ligand is crucial for this type of binding, allowing it to stack with the DNA base pairs. doi.org While some studies suggest a classical intercalation, others propose a partial intercalation model where one of the phenanthroline rings inserts into the DNA base stack. ijcrcps.comnih.gov

Groove Binding (Minor and Major Groove)

In addition to intercalation, the bis(1,10-phenanthroline)copper(2+) ion can also bind to the grooves of the DNA helix. The minor groove is often the preferred site of interaction for this complex. nih.govresearchgate.net This preference is attributed to the steric compatibility between the size and shape of the complex and the dimensions of the minor groove. Computational modeling and experimental studies have provided insights into this binding mode, suggesting that the complex fits snugly within the minor groove, where it can interact with the edges of the base pairs. oup.com

Thermodynamic and Kinetic Aspects of DNA Binding

The binding of bis(1,10-phenanthroline)copper(2+) to DNA is a thermodynamically favorable process, characterized by a specific binding constant (Kₐ). The magnitude of this constant provides a quantitative measure of the affinity of the complex for DNA. Various studies have reported different binding constants, which can be attributed to variations in experimental conditions such as ionic strength and temperature. For instance, a maximal association constant for the DNA binding of the related bis(1,10-phenanthroline)copper(I) complex has been reported as 4.7 x 10⁴ M⁻¹ (DNA base pairs). nih.gov

| Complex | Binding Mode(s) | Key Findings | Reported Binding Constant (Kₐ or Kₐₚₚ) |

|---|---|---|---|

| Bis(1,10-phenanthroline)copper(I) | Partial Intercalation, Minor Groove Binding | Exhibits neighbor-exclusion and positive cooperativity. nih.gov | 4.7 x 10⁴ M⁻¹ nih.gov |

| [Cu₂(pdon)₂Cl₄]·2DMF | Intercalative | Moderate intercalative binding. researchgate.net | 5.20 × 10⁵ M⁻¹ researchgate.net |

| [Cu(pdon)(DMSO)Cl₂]·DMSO·H₂O | Intercalative | Moderate intercalative binding. researchgate.net | 2.68 × 10⁵ M⁻¹ researchgate.net |

| [Cu(pdon)₃]·(ClO₄)₂·2.25CH₃CN·6H₂O | Intercalative | Moderate intercalative binding. researchgate.net | 7.05 × 10⁵ M⁻¹ researchgate.net |

| (phen)Cu(μ-bipp)Cu(phen)₄ | Intercalation | Binds to calf thymus DNA by intercalation of the two phenanthrolinecopper terminals. researchgate.net | 1.6 x 10⁴ M⁻¹ researchgate.net |

Oxidative DNA Cleavage Processes

A hallmark of the interaction between bis(1,10-phenanthroline)copper(2+) and DNA is its ability to induce strand scission. This nuclease-like activity is an oxidative process that relies on the generation of highly reactive chemical species that can damage the deoxyribose sugar or the nucleobases of the DNA backbone.

Generation of Reactive Oxygen Species (ROS)

The DNA cleavage activity of bis(1,10-phenanthroline)copper(2+) is contingent upon the presence of a reducing agent and molecular oxygen. nih.gov The copper(II) center of the complex is first reduced to copper(I) by the reducing agent. The resulting bis(1,10-phenanthroline)copper(I) complex can then react with molecular oxygen to generate reactive oxygen species (ROS), such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O₂⁻). nih.govchemrxiv.orgresearchgate.net

The generally accepted mechanism involves a Fenton-like reaction where the copper(I) complex catalyzes the reduction of hydrogen peroxide (which can be formed from the disproportionation of superoxide) to the highly reactive hydroxyl radical. encyclopedia.pub It is these generated ROS that are the primary agents responsible for the oxidative damage to the DNA. nih.gov The hydroxyl radical, in particular, is a potent oxidizing agent that can abstract hydrogen atoms from the deoxyribose sugar, leading to strand breaks. nih.govchemrxiv.org The efficiency of ROS generation and subsequent DNA cleavage can be influenced by factors such as the concentration of the copper complex, the reducing agent, and oxygen. nih.govchemrxiv.orgresearchgate.net

| Reactive Oxygen Species | Role in DNA Cleavage | Mechanism of Generation |

|---|---|---|

| Hydroxyl Radical (•OH) | Primary species responsible for oxidative damage to the deoxyribose sugar and nucleobases, leading to strand scission. nih.govchemrxiv.org | Generated through a Fenton-like reaction involving the Cu(I) complex and hydrogen peroxide. encyclopedia.pub |

| Superoxide Anion (O₂⁻) | Precursor to hydrogen peroxide through disproportionation. | Formed from the reaction of the Cu(I) complex with molecular oxygen. |

| Singlet Oxygen (¹O₂) | May also be involved in the cleavage mechanism. researchgate.net | Can be generated through energy transfer processes. |

Fenton-like Reactions and Hydroxyl Radical Formation

The primary mechanism by which the bis(1,10-phenanthroline)copper(2+) complex induces DNA damage is through the generation of highly reactive oxygen species (ROS) via a Fenton-like reaction. nih.govnih.gov This process is initiated by the reduction of the Cu(II) complex to its cuprous form, [Cu(phen)₂]⁺, a step that requires a reducing agent such as ascorbate (B8700270) or cellular thiols like glutathione (B108866). psu.edunih.gov

The resulting Cu(I) complex then reacts with molecular oxygen and a coreactant, typically hydrogen peroxide (H₂O₂), which can be present in the cellular environment. d-nb.infomdpi.com This reaction generates what is believed to be a copper-bound hydroxyl radical (•OH) or a related highly reactive copper-oxo species. psu.edunih.gov Unlike the free hydroxyl radicals produced in the classic iron-based Fenton reaction, the reactive species generated by the copper-phenanthroline complex is thought to remain localized, allowing for a more targeted oxidative attack on nearby substrates like DNA. researchgate.net Electron paramagnetic resonance (EPR) spectroscopy coupled with spin-trapping techniques has been instrumental in monitoring and confirming the formation of these hydroxyl radicals. d-nb.infomdpi.com

Reduction: [Cu(phen)₂]²⁺ + e⁻ → [Cu(phen)₂]⁺

Oxidation/Radical Generation: [Cu(phen)₂]⁺ + H₂O₂ → [Cu(phen)₂]²⁺ + •OH + OH⁻

This localized production of potent oxidizing agents is the critical first step in the cascade leading to nucleic acid cleavage.

C1'-Oxidation and β-Elimination Pathways

Once generated, the copper-associated hydroxyl radical-like species attacks the phosphodiester backbone of DNA. The primary sites of this oxidative attack are the hydrogen atoms of the deoxyribose sugar. nih.gov Research indicates that the major degradation route is the abstraction of a hydrogen atom from the C1' position of the deoxyribose. nih.gov

This initial oxidative event leads to the direct release of the attached nucleobase and the formation of a 2-deoxyribonolactone intermediate at the site of damage. researchgate.net This alkali-labile lesion weakens the sugar-phosphate backbone. Subsequent spontaneous reactions, specifically a β-elimination pathway, result in the scission of the phosphodiester bond, causing a single-strand break in the DNA. researchgate.netnih.gov While C1' oxidation is the principal pathway, oxidative attack at the C4' position of the deoxyribose has also been identified as a contributing mechanism to strand scission. nih.gov Notably, oxidation at the C5' position, a pathway observed for some other chemical nucleases, has not been detected as a significant route for DNA degradation by bis(1,10-phenanthroline)copper complexes. nih.gov

Hydrolytic Cleavage Mechanisms

While the oxidative pathway is the dominant and well-characterized mechanism of DNA cleavage for [Cu(phen)₂]²⁺, the possibility of a hydrolytic mechanism has also been investigated. In a hydrolytic pathway, the complex would act as an artificial nuclease, catalyzing the direct cleavage of the phosphodiester bond via the activation of a water molecule. However, experimental evidence suggests this is not a primary mechanism for this complex. Studies have shown that the strand breaks produced by related copper-phenanthroline complexes cannot be re-ligated by the enzyme T4 DNA ligase. nih.gov This inability to repair the DNA break is a hallmark of oxidative damage that results in complex termini (e.g., sugar remnants or missing bases), distinguishing it from the clean phosphate (B84403) and hydroxyl termini produced by hydrolytic cleavage. nih.gov Therefore, the nuclease activity of bis(1,10-phenanthroline)copper(2+) is overwhelmingly attributed to oxidative, rather than hydrolytic, processes.

Sequence-Dependent DNA Cleavage and Specificity

The intrinsic DNA cleavage activity of the bis(1,10-phenanthroline)copper(2+) complex does not show strong sequence specificity, though it exhibits a preference for binding in the minor groove of the DNA double helix. researchgate.netoup.com However, its potent nuclease activity can be precisely directed to specific DNA sequences. This is achieved by covalently attaching the 1,10-phenanthroline ligand to a synthetic deoxyoligonucleotide.

When this oligonucleotide-phenanthroline conjugate hybridizes to its complementary target sequence on a larger DNA molecule, it tethers the copper-chelating moiety to a specific locus. Upon the addition of Cu²⁺ and a reducing agent, the nuclease activity is localized, resulting in cleavage of the target DNA strand at or near the binding site of the conjugate. This innovative approach effectively transforms the complex into a sequence-specific artificial restriction enzyme, providing a powerful tool for molecular biology and genetic research.

Modulation of DNA/RNA Polymerase Activities

The this compound can significantly inhibit the function of DNA polymerases. Early studies demonstrated that the complex is a potent inhibitor of E. coli DNA polymerase I. nih.govnih.gov The mechanism of inhibition involves the formation of a stable, ternary complex between the phenanthroline-copper species, a divalent cation (like Mg²⁺), and the DNA template-primer. nih.gov When the polymerase enzyme binds to this altered template-primer, it becomes catalytically inactive, unable to perform either its polymerization or nuclease functions. nih.gov This inhibitory effect is also observed in polymerase chain reaction (PCR), where the presence of the complex can halt DNA amplification by preventing the polymerase from replicating the template.

While direct inhibition of RNA polymerase is less characterized, the complex's demonstrated ability to cleave RNA molecules, particularly in single-stranded loops and bulges, provides a clear mechanism for modulating transcription. By degrading the RNA template, the complex would effectively prevent its transcription by RNA polymerase.

Interaction with Topoisomerase Enzymes and Relaxation of Supercoiled DNA

Topoisomerases are essential enzymes that regulate the topological state of DNA, for instance by relaxing supercoiled DNA during replication and transcription. Copper-phenanthroline complexes have been shown to interfere with this process. researchgate.net Specifically, related copper(II)-phenanthroline dione (B5365651) complexes can induce the relaxation of supercoiled plasmid DNA, an activity mediated through the inhibition of topoisomerase I. researchgate.net

These complexes are thought to act as topoisomerase inhibitors, potentially by intercalating into the DNA and stabilizing the transient DNA-enzyme covalent complex. This stabilization prevents the re-ligation of the DNA strand break created by the enzyme, leading to an accumulation of breaks and the relaxation of DNA supercoiling. researchgate.net This interference with a critical DNA maintenance pathway represents another significant aspect of the complex's biological activity.

Interactions with Model Phospholipid Membranes

The cellular membrane is a key interface for any bioactive compound. Studies using model phospholipid membranes have provided detailed insights into the interaction of bis(1,10-phenanthroline)copper(2+) with lipids. Using techniques such as Differential Scanning Calorimetry (DSC) and Electron Spin Resonance (ESR), researchers have investigated its effects on vesicles made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG).

These studies revealed that the copper complex interacts with and fluidizes the lipid membranes. The interaction is particularly pronounced with the negatively charged (anionic) DPPG membranes, which can serve as a mimic for the surfaces of some tumor cells. This preference suggests that an electrostatic attraction between the cationic complex and the anionic membrane surface plays a significant role. The interaction leads to a decrease in the main phase transition temperature of the lipid bilayer, indicating increased mobility of the acyl chains. This disruption of membrane structure can lead to increased permeability, a phenomenon observed in cells treated with the complex. Further studies have shown that the complex can form a stable, mixed-ligand complex with phospholipids (B1166683) like phosphatidylglycerol at the hydrophobic interface.

Table 1: Effect of Copper-Phenanthroline Complexes on the Main Phase Transition Temperature (Tm) of Model Phospholipid Membranes Data derived from Differential Scanning Calorimetry (DSC) studies.

| Compound | Lipid Vesicle | Change in Tm (°C) | Effect |

| [Cu(phen)]²⁺ | DPPC (neutral) | -0.6 | Mild Fluidization |

| [Cu(phen)]²⁺ | DPPG (anionic) | -1.7 | Stronger Fluidization |

Catalytic Applications and Reaction Mechanisms

Catalysis in Organic Transformations

The coordination of 1,10-phenanthroline (B135089) to copper enhances its catalytic prowess, making the resulting complexes valuable tools in synthetic organic chemistry. sustech.edu.cn These complexes are known to catalyze key steps in the construction of C-X (where X = C, N, O, etc.) bonds, often promoting reactions that would otherwise require harsh conditions or more expensive noble metal catalysts. sustech.edu.cn

Bis(1,10-phenanthroline)copper(2+) complexes have proven to be effective catalysts in various cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

Chan-Lam Coupling (C-N and C-O Bond Formation): The Chan-Lam coupling reaction, an oxidative coupling of arylboronic acids with N-H or O-H containing compounds, is a powerful method for forming carbon-heteroatom bonds. Copper(II) complexes bearing 1,10-phenanthroline ligands have shown excellent catalytic activity in these transformations. For instance, the complex [Cu(phen)2(OTf)]OTf has been prepared and utilized in Chan-Lam coupling reactions of benzimidazole (B57391) derivatives with arylboronic acids, achieving high yields. researchgate.net

The proposed mechanism for the C-N coupling of 2-aminobenzothiazoles with phenylboronic acids catalyzed by a Cu(II)/1,10-phenanthroline system begins with the formation of an octahedral copper complex from copper(II) acetate (B1210297) and the phenanthroline ligand. nih.gov This is followed by the replacement of an acetate ligand with the amine substrate. Transmetallation with the boronic acid then occurs, leading to an intermediate that undergoes oxidative addition to form a copper(III) species. The final step is a reductive elimination that furnishes the N-arylated product and regenerates the active catalyst. nih.gov

Table 1: Examples of Cu(II)/1,10-phenanthroline Catalyzed Chan-Lam Coupling of 2-Aminobenzothiazoles with Arylboronic Acids nih.gov Reaction Conditions: 2-aminobenzothiazole (B30445) (1 mmol), arylboronic acid (1.2 equiv), Cu(OAc)2 (10 mol%), 1,10-phenanthroline (20 mol%), K3PO4 (2 equiv), Acetonitrile, Room Temperature, 24h.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-phenylbenzo[d]thiazol-2-amine | 62 |

| 2 | 4-Chlorophenylboronic acid | N-(4-chlorophenyl)benzo[d]thiazol-2-amine | 94 |

| 3 | 4-Methoxyphenylboronic acid | N-(4-methoxyphenyl)benzo[d]thiazol-2-amine | 85 |

| 4 | 3-Nitrophenylboronic acid | N-(3-nitrophenyl)benzo[d]thiazol-2-amine | 73 |

This table is interactive. Click on the headers to sort the data.

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry." wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high efficiency and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.org While the active catalyst is the Cu(I) species, Cu(II) salts are often used as precatalysts, which are reduced to Cu(I) in situ. researchgate.net

Additives such as 1,10-phenanthroline have been proposed to enhance the efficiency of CuAAC reactions. uni-heidelberg.de The ligand can stabilize the active Cu(I) species and inhibit the aggregation of copper acetylide intermediates, thereby improving reaction rates and yields. uni-heidelberg.de Although Cu(II) complexes like bis(1,10-phenanthroline)copper(2+) can serve as precursors, the direct catalytic role of the Cu(II) complex in the cycloaddition is less established, with the prevailing mechanism involving its reduction to the catalytically active Cu(I) state. The general mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide, followed by cyclization and protonolysis to release the triazole product and regenerate the catalyst. wikipedia.org

The Mannich reaction is a three-component condensation that produces β-amino-carbonyl compounds, known as Mannich bases, from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org While this reaction can be catalyzed by various acids and bases, and in some cases by metal complexes, a thorough review of the scientific literature reveals no specific examples of the bis(1,10-phenanthroline)copper(2+) ion being employed as a catalyst for this transformation.

The Sonogashira coupling, the reaction of a terminal alkyne with an aryl or vinyl halide, is a fundamental C-C bond-forming reaction traditionally catalyzed by a combination of palladium and copper catalysts. organic-chemistry.org In recent years, significant efforts have been directed towards developing palladium-free versions of this reaction, where copper catalysts play the primary role.

In these copper-catalyzed Sonogashira-type reactions, non-phosphine ligands such as 1,10-phenanthroline have been reported to be effective. researchgate.net The reaction mechanism is believed to proceed through the formation of a copper(I) acetylide intermediate. While Cu(II) precursors can be used, they are generally reduced to Cu(I) under the reaction conditions. The use of a CuI/1,10-phenanthroline system has been documented in tandem Sonogashira coupling/hydroamination reactions. rsc.org However, specific studies detailing the catalytic performance of the isolated this compound in this reaction are not extensively reported.

The Ullmann condensation is a classical copper-promoted reaction for the formation of C-N and C-O bonds. chemrxiv.org The addition of chelating ligands like 1,10-phenanthroline has led to the development of "modified Ullmann" procedures that operate under significantly milder conditions (lower temperatures and catalyst loadings) than the traditional high-temperature protocol. researchgate.netrsc.org This modification has broadened the scope and utility of the reaction in modern organic synthesis.

Table 2: Selected Examples of Ullmann-type Amination using a Copper/1,10-Phenanthroline System rsc.org

| Entry | Amine | Aryl Halide | Product | Conditions | Yield (%) |

| 1 | Aniline | 4-Iodotoluene | N-Phenyl-4-methylaniline | CuCl, KOH, Toluene, reflux, 5h | 73 |

| 2 | Imidazole (B134444) | Iodobenzene | 1-Phenyl-1H-imidazole | CuI, Cs2CO3, N,N-Dimethylformamide, 110°C, 24h | 95 |

| 3 | Piperidine | Iodobenzene | 1-Phenylpiperidine | CuI, K3PO4, Toluene, 110°C, 21h | 97 |

This table is interactive. Click on the headers to sort the data.

The direct synthesis of dimethyl carbonate (DMC) from methanol, carbon monoxide, and oxygen is an environmentally important reaction, as DMC is a green chemical and a safer alternative to phosgene. nih.gov Copper complexes have been extensively studied as catalysts for this transformation. Specifically, the catalytic properties of various Cu(II)-1,10-phenanthroline complexes have been evaluated. nih.gov

A study comparing the activity of Cu(phen)Cl2, [Cu(phen)2Cl]Cl·H2O, and [Cu(phen)3]Cl2·7H2O found that the coordination environment and thermal stability of the complexes significantly influence their catalytic performance. The mono-phenanthroline complex, Cu(phen)Cl2, exhibited the highest activity, which was attributed to its lower steric hindrance and higher thermal stability. nih.gov The activity of the bis(1,10-phenanthroline)copper(2+) species was found to be lower than the mono-ligated species, suggesting that having available coordination sites on the copper center is crucial for the catalytic cycle. The addition of CuCl as a co-catalyst was shown to further improve the turnover number of the catalyst system. nih.gov

Table 3: Catalytic Performance of Cu(II)-Phenanthroline Complexes in the Oxidative Carbonylation of Methanol nih.gov Reaction Conditions: Catalyst (0.2 mmol), Methanol (40 mL), Temperature (120 °C), Pressure (2.4 MPa, CO/O2 = 2:1), Time (4 h).

| Catalyst | Methanol Conversion (%) | DMC Selectivity (%) | TON (mol DMC/mol Cu) |

| Cu(phen)Cl2 | 5.8 | 99.0 | 39.0 |

| [Cu(phen)2Cl]Cl·H2O | 3.2 | 99.0 | 21.4 |

| [Cu(phen)3]Cl2·7H2O | 2.1 | 99.0 | 14.1 |

| Cu(phen)Cl2 + CuCl (1:1 molar ratio) | 7.0 | 99.0 | 46.9 |

This table is interactive. Click on the headers to sort the data.

Oxidation of Alkanes by Hydrogen Peroxide

Copper complexes incorporating the 1,10-phenanthroline ligand framework have demonstrated high efficiency in the catalytic oxidation of alkanes using hydrogen peroxide (H2O2) as the oxidant. nih.govresearchgate.net These reactions often proceed under mild conditions, such as temperatures between 40-60 °C in acetonitrile, and show remarkable yields, sometimes reaching 50-60%. nih.govresearchgate.net A key feature of these catalytic systems is their selectivity, yielding alkyl hydroperoxides as the primary products. nih.govresearchgate.net These hydroperoxides can subsequently decompose to form corresponding ketones (or aldehydes) and alcohols. researchgate.net

The reaction mechanism is believed to involve the generation of both carbon-centered and oxygen-centered radicals in a Fenton-like process. nih.gov While the precise nature of the active oxidizing species is a subject of investigation, it is distinct from the free hydroxyl radical (OH•). Studies on the reaction of bis(1,10-phenanthroline)copper(I) with H2O2 have shown that the kinetics and stoichiometry are consistent with a mechanism involving an intermediate complex, possibly a Cu-H2O2 adduct, rather than the direct formation of free OH•. documentsdelivered.com This intermediate is significantly less reactive than the hydroxyl radical. documentsdelivered.com

The product distribution can be analyzed by treating the reaction mixture with triphenylphosphine (B44618) (PPh3), which reduces the initially formed alkyl hydroperoxides (ROOH) to their corresponding alcohols (ROH), allowing for accurate quantification. researchgate.net For instance, in the oxidation of cyclohexane, the accumulation of cyclohexanol (B46403) and cyclohexanone (B45756) can be monitored before and after reduction with PPh3 to determine the yield of the intermediate cyclohexyl hydroperoxide. researchgate.net

Table 1: Representative Alkane Oxidation Catalyzed by Copper-Phenanthroline Complexes with H2O2

| Substrate | Catalyst System | Primary Product | Secondary Products | Reference |

| Cyclohexane | [Cu(phen)Cl2] / H2O2 | Cyclohexyl hydroperoxide | Cyclohexanone, Cyclohexanol | nih.govresearchgate.net |

| Adamantane | Copper-phenanthroline complex / H2O2 | 1-Adamantyl hydroperoxide | Adamantan-1-ol, Adamantan-2-one | nih.gov |

| n-Heptane | Copper-phenanthroline complex / H2O2 | Heptyl hydroperoxides | Heptanones, Heptanols | researchgate.net |

Role as Enzyme Mimetics in Redox Reactions

Bis(1,10-phenanthroline)copper complexes serve as effective mimetics of redox enzymes due to their ability to catalyze the formation of reactive oxygen species (ROS). This catalytic activity is central to their potential applications, including as anticancer agents, where they can induce oxidative stress and cell death. nih.govchemrxiv.org

A significant reaction catalyzed by these complexes is the oxidation of glutathione (B108866) (GSH), a crucial intracellular antioxidant. nih.govchemrxiv.org In the presence of a reductant like GSH, the Cu(II) complex is reduced to Cu(I), which can then react with molecular oxygen to generate ROS, such as the hydroxyl radical (HO•), and oxidize GSH to glutathione disulfide (GSSG). nih.govchemrxiv.org

Interestingly, the speciation and catalytic activity of the copper-phenanthroline complex are highly dependent on the cellular environment, particularly pH. nih.govchemrxiv.org At physiological pH 7.4, in the presence of high GSH concentrations, the dominant species are poorly redox-active copper(I)-thiolate clusters. However, a minor species, a ternary complex of copper(I) bound to a single phenanthroline ligand and glutathione (GS-Cu-Phen), is proposed to be the primary redox-active species. nih.govchemrxiv.org This minor species becomes more prevalent at lower pH values, such as those found in lysosomes (pH ~5), leading to enhanced rates of GSH oxidation and HO• production. nih.govchemrxiv.org This highlights how subcellular localization can significantly influence the bioinorganic chemistry and biological activity of these enzyme mimetics. nih.gov

DNA-Based Asymmetric Catalysis in Organic Synthesis

The unique, chiral double-helix structure of DNA can be harnessed as a scaffold to induce enantioselectivity in metal-catalyzed reactions, a concept known as DNA-based asymmetric catalysis. rsc.org In this approach, a catalytically active metal complex, such as a copper-phenanthroline species, binds to the DNA, and the chiral environment of the biopolymer directs the stereochemical outcome of the reaction. rsc.org

The bis(1,10-phenanthroline)copper(II) complex is known to interact with DNA. nih.govijcrcps.com This interaction can occur through various modes, including intercalation of the planar phenanthroline ligands between the DNA base pairs or groove binding. nih.govijcrcps.comnih.gov This binding positions the copper catalyst within the chiral milieu of the DNA, creating a hybrid catalyst capable of performing asymmetric transformations.

This strategy has been successfully applied to a variety of organic reactions, although specific examples focusing solely on the this compound are part of a broader field. The general principle involves the achiral copper complex acquiring chirality from the DNA template. The enantiomeric excess (ee) of the product is dependent on the precise nature of the complex-DNA interaction and the reaction conditions. This innovative approach merges the fields of biocatalysis and homogeneous catalysis, offering a novel method for achieving enantioselectivity in synthesis. rsc.org

Immobilization of Copper-Phenanthroline Complexes for Sustainable Heterogeneous Catalysis

To enhance the reusability and sustainability of copper-phenanthroline catalysts, significant research has focused on their immobilization onto solid supports. This heterogenization facilitates catalyst separation from the reaction mixture, prevents product contamination, and allows for catalyst recycling. rsc.orgrsc.orgnih.gov

Various support materials have been employed, including titania (TiO2), nanomagnetic iron oxide (Fe3O4), and mesoporous silica (B1680970) (SBA-15). rsc.orgnih.govdntb.gov.ua One strategy involves modifying the 1,10-phenanthroline ligand with anchoring groups, such as phosphonates, which can then be covalently attached to a support like TiO2 through a sol-gel process or surface grafting. rsc.orgrsc.org For instance, a porous material with a high surface area (243 m²/g) bearing an immobilized copper(I)-phenanthroline complex has been synthesized and shown to be an excellent and reusable catalyst in Sonogashira-type coupling and Huisgen 1,3-dipolar cycloaddition reactions. rsc.orgrsc.org

Another approach involves the stepwise synthesis of a bistriazolyl-phenanthroline ligand on the surface of Fe3O4 nanoparticles. nih.gov Subsequent complexation with Cu(II) ions yields a magnetically separable nanocatalyst. This catalyst proved to be stable, with low copper leaching, and could be recovered using an external magnetic field and reused for at least eight cycles without a significant loss in activity for the synthesis of imidazole derivatives. nih.gov Similarly, phenanthroline-copper(I) complexes have been immobilized on SBA-15 and used as recyclable catalysts for N-arylation reactions. dntb.gov.ua

Table 2: Examples of Immobilized Copper-Phenanthroline Catalysts

| Support Material | Anchoring Strategy | Application | Key Features | Reference |

| Titania (TiO2) | Phosphonate-modified phenanthroline | Sonogashira coupling, Huisgen cycloaddition | High porosity, reusable | rsc.orgrsc.org |

| Fe3O4 Nanoparticles | Bistriazolyl-phenanthroline ligand | Imidazole synthesis | Magnetically separable, low leaching, high reusability | nih.gov |

| SBA-15 Silica | Covalent attachment | N-arylation of amides and heterocycles | Recyclable | dntb.gov.ua |

| Gold Electrode | Diazonium coupling of phenanthroline | Oxygen Reduction Reaction | In-situ complex formation on electrode surface | nih.gov |

Applications in CO2 Cycloaddition Reactions

Copper-phenanthroline complexes have emerged as effective catalysts for the chemical fixation of carbon dioxide (CO2), particularly in cycloaddition reactions with epoxides to form cyclic carbonates. These reactions are of significant industrial interest as they convert a greenhouse gas into valuable chemicals.

While the broader class of copper complexes with various nitrogen-based ligands are active in these transformations, 1,10-phenanthroline has been identified as a particularly effective ligand. researchgate.net The catalytic system typically involves the copper-phenanthroline complex in conjunction with a co-catalyst, often a nucleophilic salt.

Furthermore, copper-phenanthroline complexes have been investigated as precatalysts for the electrochemical reduction of CO2. In these systems, the complex is adsorbed onto an electrode surface, and an applied potential drives the conversion of CO2 to valuable products like ethylene (B1197577) and ethanol. The selectivity of the reaction can be tuned by modifying the phenanthroline ligand or changing the number of coordinated ligands. For example, complexes with unsubstituted phenanthroline have shown a high faradaic efficiency (71.2%) for ethylene production. rsc.org This demonstrates the potential of these complexes in converting CO2 into fuels and chemical feedstocks through both chemical and electrochemical routes.

Sensing Applications in Analytical Chemistry

Electrochemical Sensors for Metal Ion Detection

The strong and specific coordination of the 1,10-phenanthroline (B135089) ligand with copper ions forms the basis for highly sensitive electrochemical sensors. These sensors are designed to detect not only copper but also other metal cations through various electrochemical techniques.

A highly sensitive and selective analytical method for the determination of trace amounts of copper(II) utilizes the adsorptive accumulation of copper(II)-1,10-phenanthroline complexes. nih.gov This technique, known as adsorptive stripping voltammetry, involves the preconcentration of the [Cu(phen)ₓ]²⁺ complex onto a glassy carbon electrode surface before the electrochemical measurement. The adsorbed species is then oxidized by scanning the potential, and the resulting current is proportional to the concentration of copper(II) in the sample. nih.gov

The sensitivity of this method is influenced by several experimental parameters, including pH, ligand concentration, accumulation potential, and accumulation time. nih.gov Under optimized conditions, this approach demonstrates excellent performance, with a wide linear range for copper detection from 0.1 ng/mL to 50 ng/mL. nih.gov Notably, the detection limit is exceptionally low, reaching 0.0185 ng/mL, making it suitable for trace analysis in complex matrices such as food samples. nih.gov The reliability of this method has been validated by comparing its results with those obtained from inductively coupled plasma-optical emission spectrometry (ICP-OES). nih.gov

The versatility of the 1,10-phenanthroline ligand extends to the detection of other heavy metal cations. A novel potentiometric sensor utilizing a 1,10-phenanthroline-sensitive membrane has been developed for the determination of mercury(II) and copper(II) ions. nih.gov The sensor's operating principle is based on monitoring the potentiometric titration of these metal ions with a solution of 1,10-phenanthroline (phen). nih.gov

During the titration, the formation of insoluble ternary complexes leads to a sharp change in the potential, indicating the endpoint. In the presence of background ions like chloride and thiocyanate, stable, insoluble 1:1 complexes such as [HgCl₂(phen)], [Hg(SCN)₂(phen)], and [Cu(SCN)₂(phen)] are formed. nih.gov This stoichiometric reaction produces significant and sharp inflection breaks in the titration curve, ranging from 90 to 180 mV, which allows for precise quantification. nih.gov This method offers high sensitivity and selectivity and has been successfully applied to determine mercury and copper content in diverse samples, including pharmaceuticals and environmental materials. nih.gov

| Sensor Type | Analyte | Methodology | Key Performance Metrics | Reference |

|---|---|---|---|---|

| Voltammetric | Copper(II) | Adsorptive Stripping Voltammetry | Linear Range: 0.1-50 ng/mL Detection Limit: 0.0185 ng/mL | nih.gov |

| Potentiometric | Mercury(II) | Titration with 1,10-phenanthroline | Forms insoluble [HgCl₂(phen)] and [Hg(SCN)₂(phen)] | nih.gov |

Colorimetric Chemosensors for Ion Recognition (e.g., Cu²⁺)

Colorimetric sensors offer a straightforward and visually perceptible method for ion detection. Phenanthroline derivatives serve as excellent chemosensors for copper ions due to the distinct optical changes that occur upon complexation. A dibenzo[b,j] nih.govnih.govphenanthroline (DBPhen) scaffold has been developed as a novel colorimetric sensor that exhibits high selectivity and sensitivity for Cu²⁺ ions over other metal ions.

The sensing mechanism is based on the coordination of Cu²⁺ with the DBPhen ligand. This interaction induces a noticeable color change in the solution from yellow to purple. This visual change is accompanied by the appearance of a new absorption peak in the UV-Vis spectrum at approximately 545 nm. The intensity of this new peak correlates with the concentration of copper ions, allowing for quantitative analysis. This sensor has a calculated detection limit for Cu²⁺ as low as 0.14 μM in aqueous solutions. The practical applicability of this DBPhen-based sensor has been demonstrated by successfully detecting copper ion content in real environmental water samples, such as groundwater and lake water.

Photoluminescent Molecular Oxygen Sensors

Copper(I) complexes involving phenanthroline ligands are at the forefront of research into photoluminescent oxygen sensors, presenting a viable alternative to expensive precious metal-based sensors. tandfonline.com These sensors operate on the principle of luminescence quenching, where the presence of molecular oxygen deactivates the excited state of the luminescent copper complex, leading to a decrease in light emission.

Crystalline copper(I) compounds of the general form [Cu(NN)₂]X, where NN is a phenanthroline derivative like 2,9-dimethyl-1,10-phenanthroline (dmp), are particularly effective. acs.org The sensitivity and efficiency of these sensors are often enhanced in the solid state, where the crystalline structure can provide void spaces that facilitate interaction with oxygen molecules. acs.org For instance, the complex [Cu(xantphos)(dmp)]tfpb exhibits a high emission quantum yield (Φ = 0.66), a long luminescence lifetime (~30 µs), and a very rapid response time of 51 ms. researchgate.net

The performance of these sensors is typically evaluated using the Stern-Volmer equation, and these copper-phenanthroline complexes show linear Stern-Volmer plots, which is crucial for reliable calibration. researchgate.net The oxygen sensitivity of some copper(I)-phenanthroline complexes can be significantly higher than that of traditional ruthenium-based sensors. scilit.com The combination of low cost, high sensitivity, and fast response makes these materials highly promising for the development of inexpensive, mass-produced oxygen sensors. tandfonline.comresearchgate.net

| Sensor Type | Analyte | Principle | Key Features | Reference |

|---|---|---|---|---|

| Colorimetric | Copper(II) | Complexation leading to color change (Yellow to Purple) | Detection Limit: 0.14 μM New Absorption Peak: ~545 nm | |

| Photoluminescent | Molecular Oxygen | Luminescence Quenching | Fast Response Time (e.g., 51 ms) Linear Stern-Volmer Behavior | researchgate.net |

Supramolecular Assemblies and Materials Science Applications

Design and Synthesis of Coordination Polymers and Networks

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. The [Cu(phen)₂]²⁺ unit can be incorporated into these polymers, where it often acts as a node, connected by bridging ligands to form one-, two-, or three-dimensional networks.

The synthesis of such materials typically involves the reaction of a copper(II) salt with 1,10-phenanthroline (B135089) (phen) and a suitable bridging ligand. For instance, a one-dimensional copper(II) coordination polymer, {Cu(phen)(bpe)(NO₃)(H₂O)(H₂O)}n, has been synthesized using [Cu(phen)₂(NO₃)₂] and the linker 1,2-bis-(4-pyridyl)ethane (bpe). bohrium.com In this structure, the copper(II) ion is octahedrally coordinated by nitrogen atoms from the phenanthroline and bpe ligands, and oxygen atoms from water and nitrate (B79036) ions. bohrium.com These 1D chains are further connected through hydrogen bonding and π-π stacking interactions to form a 3D network. bohrium.com The combination of [Cu(II)(phen)]²⁺ corner fragments with various bridging ligands and inorganic or organic anions allows for the creation of a series of new metal-organic materials. researchgate.net

The design of these coordination polymers can be tailored by selecting appropriate bridging ligands to control the dimensionality and topology of the resulting network. The inherent properties of the [Cu(phen)₂]²⁺ complex, such as its electrochemical and photophysical characteristics, can be translated into the bulk properties of the material.

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal nodes and organic linkers, often referred to as struts. wikipedia.org The incorporation of functional units like bis(1,10-phenanthroline)copper(2+) into MOF structures can impart unique catalytic, electronic, or sensing properties to the framework.

While direct incorporation of the intact [Cu(phen)₂]²⁺ complex as a node is one strategy, a more common approach involves using phenanthroline-functionalized ligands as the organic struts to build the framework. These struts can then be metalated with copper. For example, robust and highly porous MOFs have been synthesized using phenanthroline-based ligands, which are subsequently metalated with iron. rsc.org This demonstrates the feasibility of integrating phenanthroline units into the MOF backbone.

Another sophisticated approach involves the use of copper-complexed rotaxanes as struts in MOF synthesis. Researchers have successfully incorporated a copper(I)-complexed acs.orgpseudorotaxanate strut, containing a 1,10-phenanthroline unit, into a MOF designated MOF-1040. berkeley.edu The integrity of the copper complex is maintained within the framework structure. berkeley.edu This method provides a blueprint for how pre-assembled copper-phenanthroline complexes can be used as building blocks for complex, functional MOFs.

A key feature of the copper-phenanthroline system is the distinct coordination geometries preferred by the Cu(I) and Cu(II) oxidation states. The Cu(I) ion typically favors a tetrahedral geometry, while the Cu(II) ion prefers a pseudo-square planar arrangement. nih.gov This redox-induced structural change can be exploited within a MOF to create dynamic materials.

In the case of MOF-1040, which contains Cu(I)-phenanthroline struts, the copper(I) center can be oxidized to copper(II). berkeley.edu This oxidation is accompanied by significant alterations in the coordination geometry around the copper ions inside the MOF, effectively creating local electronic switches within the framework. berkeley.edu Electron Paramagnetic Resonance (EPR) spectroscopy can monitor this transformation, confirming the change from the d¹⁰ Cu(I) to the d⁹ Cu(II) state. berkeley.edu Such redox-triggered transformations can modulate the MOF's properties, including its porosity, catalytic activity, or electronic conductivity. This principle has also been demonstrated in coordination polymers where the electrooxidation of copper centers leads to fully reversible changes in coordination.

Mechanochromic Indicator Systems Based on Copper-Phenanthroline Complexes

Mechanochromism is the phenomenon where a material changes color in response to a mechanical stimulus. nih.gov Transition metal complexes, particularly those based on the [Cu(phen)₂]⁺/[Cu(phen)₂]²⁺ couple, are promising candidates for the design of mechanochromic indicators. acs.orgacs.orgnih.gov

The principle behind their function lies in the geometric changes associated with the copper ion's oxidation state. The tetrahedral Cu(I) complex can be deformed towards the pseudo-square planar geometry characteristic of the Cu(II) state upon the application of an external mechanical force. nih.govacs.org This deformation alters the electronic structure and, consequently, the spectroscopic properties of the complex, leading to a visible color change. nih.govacs.org